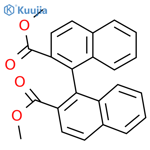

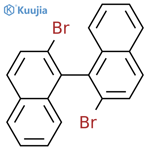

Process improvement on the preparation of chiral binaphthyl dicarboxylic acid

,

Huaxue Shiji,

2012,

34(3),

277-279

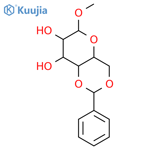

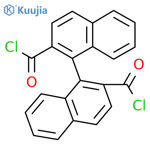

![[1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)- structure](https://de.kuujia.com/scimg/cas/80703-23-7x500.png)